1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole
Overview
Description
1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring structures containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a chloro and an iodo substituent on the phenyl ring, making it a halogenated derivative of tetrazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2-iodoaniline.
Formation of Tetrazole Ring: The aniline derivative undergoes a cyclization reaction with sodium azide in the presence of a suitable catalyst to form the tetrazole ring.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Handling of large quantities of 4-chloro-2-iodoaniline and sodium azide.
Optimization of Reaction Conditions: Optimization of temperature, solvent, and catalyst to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The tetrazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve polar solvents and mild temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or iodo substituents.
Scientific Research Applications
1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.
Comparison with Similar Compounds
1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole can be compared with other halogenated tetrazoles:
1-(4-bromo-2-iodophenyl)-1H-1,2,3,4-tetrazole: Similar structure but with a bromo substituent instead of chloro.
1-(4-chloro-2-fluorophenyl)-1H-1,2,3,4-tetrazole: Contains a fluorine atom instead of iodine.
1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-triazole: Similar structure but with a triazole ring instead of tetrazole.
Uniqueness
The uniqueness of this compound lies in its specific combination of halogen substituents and the tetrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chloro-2-iodophenyl)tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN4/c8-5-1-2-7(6(9)3-5)13-4-10-11-12-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZKORPAINUQAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)N2C=NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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